
(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.
- Starting Materials:
- 4-Methylthiobenzaldehyde
- 3,5-Dimethyl-4-hydroxyacetophenone
- Reaction Conditions:
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Procedure:
- Dissolve the starting materials in the solvent.
- Add the base to the solution and stir the mixture at the desired temperature.
- After the reaction is complete, neutralize the mixture with an acid and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Aqueous or organic solvents, room temperature to reflux
- Products: Oxidized derivatives with altered functional groups
- Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Organic solvents, room temperature to reflux
- Products: Reduced derivatives with altered carbonyl groups
- Substitution:
- Reagents: Halogens, nucleophiles
- Conditions: Organic solvents, room temperature to reflux
- Products: Substituted derivatives with new functional groups
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
- Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and chemical properties.
- Biology:
- Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
- Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
- Industry:
- Utilized in the development of new materials or chemical products.
Mechanism of Action
The mechanism of action of (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one depends on its specific applications. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
- 1-(4-Methylphenyl)-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-en-1-one
- 1-(4-Methylthiophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 1-(4-Methylthiophenyl)-3-(3,5-dimethylphenyl)prop-2-en-1-one
Uniqueness: (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one is unique due to the presence of both a methylthio group and a hydroxyl group on the phenyl rings
Properties
Molecular Formula |
C18H18O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O2S/c1-12-10-14(11-13(2)18(12)20)4-9-17(19)15-5-7-16(21-3)8-6-15/h4-11,20H,1-3H3 |
InChI Key |
PHRSDLZWVTXEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CC(=O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
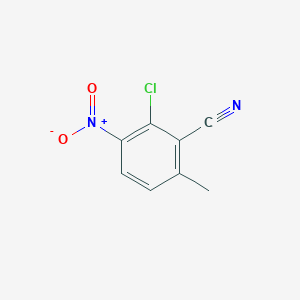

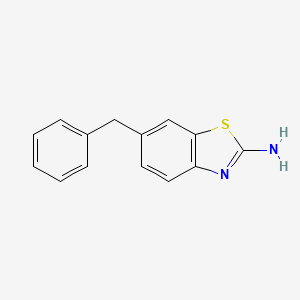
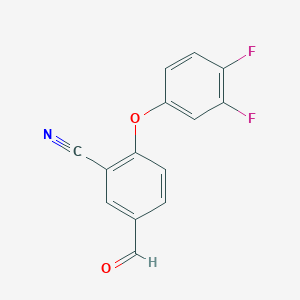


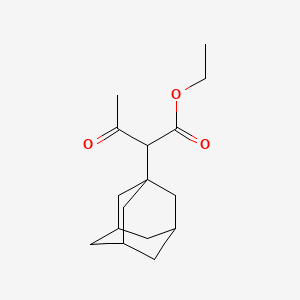
![2-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropan-1-ol](/img/structure/B8550366.png)

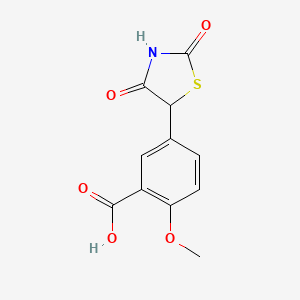

silane](/img/structure/B8550395.png)
![2-[2-((Indan-2-yl)amino)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8550408.png)
![1-(Benzo[b]thiophen-3-yl)-3-chloropropan-2-one](/img/structure/B8550415.png)
